molecular formula C16H16ClNO4 B6662638 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid

3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid

Cat. No.: B6662638
M. Wt: 321.75 g/mol
InChI Key: GMSFFQCXGBMWRB-UHFFFAOYSA-N
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Description

3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid is an organic compound characterized by the presence of a chloronaphthalene moiety linked to a propanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid typically involves the following steps:

    Formation of the Chloronaphthalene Intermediate: The initial step involves the chlorination of naphthalene to form 4-chloronaphthalene.

    Oxyacetylation: The 4-chloronaphthalene is then reacted with an oxyacetylating agent to form 4-chloronaphthalen-1-yloxyacetyl chloride.

    Amidation: The oxyacetyl chloride is subsequently reacted with 2-amino-2-methylpropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-hydroxy-2-methylpropanoic acid
  • 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[[2-(4-chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-10(16(20)21)8-18-15(19)9-22-14-7-6-13(17)11-4-2-3-5-12(11)14/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSFFQCXGBMWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C2=CC=CC=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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